3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that combines the structural features of benzoxazole and trimethoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and benzaldehyde under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification with Trimethoxybenzoic Acid: The final step involves the esterification of the benzoxazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzoate group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler ester derivative with similar functional groups.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to its combination of benzoxazole and trimethoxybenzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H21NO6 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21NO6/c1-27-21-12-16(13-22(28-2)23(21)29-3)24(26)30-17-9-10-18-19(25-31-20(18)14-17)11-15-7-5-4-6-8-15/h4-10,12-14H,11H2,1-3H3 |
InChI Key |
JYHOFYWMMUTKES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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